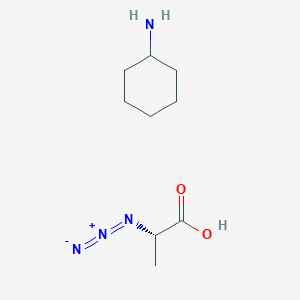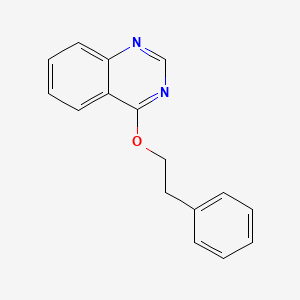
1-BROMONONANE-D19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BROMONONANE-D19, also known as this compound, is a useful research compound. Its molecular formula is C9BrD19 and its molecular weight is 226.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vibrational Spectroscopic Study
Fourier transform infrared and Raman spectra of 1-bromononane have been recorded, with assignments of the observed vibrational bands done to different modes of vibration. This study aids in understanding the molecular structure and reactivity of 1-bromononane through vibrational spectroscopy (Devinder Singh, N. Jaggi, Nafa Singh, 2011).
Monolayer Structures on Graphite
X-ray diffraction and differential scanning calorimetry (DSC) confirmed the formation of solid monolayers of 1-bromononane on the surface of graphite, providing insights into the interaction between organic molecules and graphite surfaces, which is significant for materials science and nanotechnology applications (C. Sun et al., 2012).
Viscosity and Free Volume Theory
Experimental data for the viscosity of 1-bromononane and its interpretation based on the free volume theory highlight the substance's physical properties and its behavior under different temperature conditions, contributing to fluid dynamics and materials science (O. S. Ryshkova, Roman N. Belenkov, E. Postnikov, 2020).
Safety and Hazards
Future Directions
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Mechanism of Action
Target of Action
1-Bromononane-d19 is a deuterium-labeled compound Deuterium-labeled compounds are generally used as tracers in drug development processes .
Mode of Action
The mode of action of this compound involves its incorporation into drug molecules as a tracer . Deuterium, being a stable heavy isotope of hydrogen, can replace hydrogen atoms in the drug molecule . This substitution can potentially affect the pharmacokinetic and metabolic profiles of the drug .
Biochemical Pathways
The incorporation of deuterium into drug molecules can influence various biochemical pathways, depending on the specific drug and its targets .
Pharmacokinetics
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug can be influenced by the presence of deuterium . .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific drug in which it is incorporated. As a tracer, it allows for the quantitation of the drug during the development process .
Action Environment
It’s worth noting that the stability of deuterium-labeled compounds can be affected by various factors, including temperature and storage conditions .
Biochemical Analysis
Biochemical Properties
It is known that deuterium-labeled compounds can interact with various enzymes, proteins, and other biomolecules in the body . The nature of these interactions can vary depending on the specific biochemical reactions involved.
Cellular Effects
Deuterium-labeled compounds are known to potentially affect various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that deuterium-labeled compounds can exert their effects at the molecular level . This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Deuterium-labeled compounds are known to have potential effects over time . This can include information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
It is known that the effects of deuterium-labeled compounds can vary with different dosages . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Deuterium-labeled compounds are known to interact with various enzymes or cofactors . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
Deuterium-labeled compounds are known to interact with various transporters or binding proteins . This could also include any effects on its localization or accumulation .
Subcellular Localization
Deuterium-labeled compounds could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-BROMONONANE-D19 involves the conversion of non-deuterated 1-bromononane to 1-bromononane-D19 through a deuterium exchange reaction.", "Starting Materials": [ "1-bromononane", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Dissolve 1-bromononane in D2O and add NaOH to create a basic solution.", "Step 2: Add NaBH4 to the solution to reduce the bromine atom to a bromide ion.", "Step 3: Bubble D2 gas through the solution to exchange the non-deuterium hydrogen atoms with deuterium atoms.", "Step 4: Isolate the product, 1-bromononane-D19, through distillation or other purification methods." ] } | |
CAS No. |
1219805-90-9 |
Molecular Formula |
C9BrD19 |
Molecular Weight |
226.27 |
Synonyms |
1-BROMONONANE-D19 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Vinyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148626.png)




